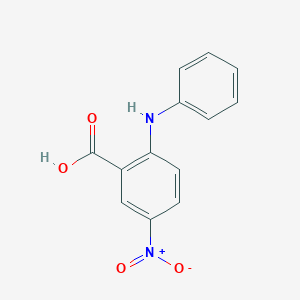

2-Anilino-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTLBHVBCHNOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282569 | |

| Record name | 2-Anilino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-50-7 | |

| Record name | 5-Nitro-2-phenylaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16927-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 184730 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016927507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC184730 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-N-PHENYLANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Anilino-5-nitrobenzoic acid chemical properties

An In-depth Technical Guide to 2-Anilino-5-nitrobenzoic Acid: Synthesis, Characterization, and Inferred Properties

Abstract

This technical guide provides a detailed examination of this compound, a specialized N-aryl anthranilic acid derivative. It is crucial to distinguish this compound from its more extensively documented analogue, 2-Amino-5-nitrobenzoic acid, which possesses a primary amine instead of a secondary diarylamine. Due to the limited availability of comprehensive public data for this compound, this guide focuses on its fundamental identifiers, proposes a robust synthetic pathway based on established chemical transformations, infers its chemical properties and reactivity from its constituent functional groups, and provides a framework for its spectroscopic characterization. This document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this scaffold for novel synthesis and discovery.

Introduction and Structural Distinction

This compound belongs to the class of N-aryl anthranilic acids. Its structure is characterized by a benzoic acid core, substituted with a nitro group at the 5-position and an anilino (phenylamino) group at the 2-position. This diarylamine linkage is the key structural feature that differentiates it from 2-Amino-5-nitrobenzoic acid. The presence of the bulky phenyl group, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety endows the molecule with a unique electronic and steric profile, suggesting potential applications as a scaffold in medicinal chemistry and materials science.

The structural difference is paramount and is visualized below.

Chemical Identity and Physicochemical Properties

While extensive experimental data is not widely published, the fundamental properties of this compound can be defined. Inferred properties are derived from its chemical structure and analogies to similar compounds.

| Property | Value | Source |

| IUPAC Name | 2-(phenylamino)-5-nitrobenzoic acid | - |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| InChIKey | DOTLBHVBCHNOAA-UHFFFAOYSA-N | [1] |

| Appearance | Inferred: Yellow to orange crystalline solid (typical for nitroaromatics) | - |

| Solubility | Inferred: Insoluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and aqueous base. | - |

| pKa (Carboxylic Acid) | Inferred: ~3.5 - 4.5 | - |

Synthesis and Mechanistic Considerations

The most logical and field-proven approach to synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann condensation (often referred to as a Goldberg reaction for C-N bond formation) or a related metal-free variant.[2] The common starting materials are 2-chloro-5-nitrobenzoic acid and aniline.

The electron-withdrawing nitro group in the para-position to the chlorine atom activates the aryl halide for nucleophilic attack, making this transformation feasible.[3]

Sources

Spectroscopic Characterization of 2-Anilino-5-nitrobenzoic Acid: A Technical Guide

Introduction

2-Anilino-5-nitrobenzoic acid, a derivative of N-phenylanthranilic acid (fenamic acid), is a compound of interest in medicinal chemistry and materials science. Its structure, featuring a diphenylamine backbone, a carboxylic acid moiety, and a strongly electron-withdrawing nitro group, imparts unique chemical and electronic properties. As with fenamic acid derivatives, which are known non-steroidal anti-inflammatory drugs (NSAIDs), understanding the precise molecular structure is critical for predicting its biological activity and chemical reactivity.[1]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering a foundational resource for its structural elucidation and characterization. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from its parent structures and analogous compounds to present a robust, predictive analysis, supplemented with available experimental mass spectrometry data.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzoic acid ring and an aniline ring linked by a secondary amine. The nitro group is positioned para to the amine linkage on the benzoic acid ring, significantly influencing the electronic distribution across the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not readily found in peer-reviewed literature, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the well-understood principles of NMR and data from analogous compounds.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable protons (NH and COOH) are observable.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire data over a spectral width of 0-14 ppm.

-

¹³C NMR: Record the spectrum using a proton-decoupled pulse sequence on the same instrument, typically over a spectral width of 0-200 ppm, to obtain singlets for each unique carbon environment.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the carboxylic acid proton. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment (Proton) | Causality and Insights |

| ~13.0 - 13.5 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded and acidic. It appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~9.5 - 10.0 | Singlet | NH | The amine proton is deshielded by the adjacent aromatic rings and its signal is often broadened due to quadrupole effects of the nitrogen atom. |

| ~8.5 - 8.7 | Doublet | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~8.0 - 8.2 | Doublet of Doublets | H-4 | This proton is ortho to the nitro group and meta to the carboxylic acid, leading to a downfield shift. |

| ~7.2 - 7.5 | Multiplet | Phenyl H (ortho, meta, para) | Protons on the aniline ring will appear in the typical aromatic region. The ortho protons will be most affected by the amine bridge. |

| ~7.0 - 7.1 | Doublet | H-3 | This proton is ortho to the amino group and is expected to be the most upfield of the protons on the nitro-substituted ring. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, though some aromatic signals may overlap. The carbons directly attached to electronegative atoms (O, N) will be the most downfield.

| Predicted Chemical Shift (δ) ppm | Assignment (Carbon) | Causality and Insights |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded by the two oxygen atoms. |

| ~145-150 | C-2, C-5 | Carbons directly bonded to the amino and nitro groups, respectively, will be significantly deshielded. |

| ~135-140 | Phenyl C (ipso) | The carbon of the aniline ring attached to the bridging nitrogen. |

| ~115-130 | Aromatic CH | The remaining 8 aromatic carbons will resonate in this region. Carbons ortho and para to the nitro group will be shifted further downfield.[2] |

| ~110-115 | C-1 | The carbon bearing the carboxylic acid group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be complex but will feature characteristic absorption bands for the N-H, O-H, C=O, and N-O bonds.

Experimental Protocol (FTIR)

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Apply pressure to ensure good contact. Record a background spectrum of the clean, empty ATR crystal first.

-

Spectrum Recording: Record the sample spectrum in the mid-infrared range (4000 to 400 cm⁻¹). The background is automatically subtracted.[3]

Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode | Insights |

| ~3300 - 3400 | N-H (secondary amine) | Stretch | A relatively sharp peak, characteristic of the secondary amine linking the two aromatic rings.[4] |

| ~2500 - 3300 | O-H (carboxylic acid) | Stretch | A very broad absorption band, often overlapping with C-H stretches, due to strong intermolecular hydrogen bonding. |

| ~1680 - 1710 | C=O (carboxylic acid) | Stretch | A strong, sharp peak corresponding to the carbonyl group. Its position indicates it is part of a conjugated acid system.[3] |

| ~1570 - 1620 | C=C (aromatic) & N-H Bend | Stretch & Bend | Multiple sharp peaks of medium intensity, characteristic of the aromatic rings. The N-H bending vibration may also appear here. |

| ~1500 - 1550 | N-O (nitro group) | Asymmetric Stretch | A very strong and characteristic absorption for the nitro group.[3] |

| ~1330 - 1370 | N-O (nitro group) | Symmetric Stretch | Another very strong and characteristic absorption for the nitro group, confirming its presence.[3] |

| ~1200 - 1300 | C-N (aromatic amine) | Stretch | Stretch associated with the bond between the aniline ring and the bridging nitrogen. |

| ~1150 - 1250 | C-O (carboxylic acid) | Stretch | Stretch associated with the carbon-oxygen single bond of the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, allowing for confirmation of its elemental composition and structural features.

Experimental Protocol (GC-MS)

-

Sample Introduction: A dilute solution of the compound is injected into a Gas Chromatograph (GC). The sample is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected.[3]

Experimental Mass Spectrometry Data

The molecular formula of this compound is C₁₃H₁₀N₂O₄, with an exact mass of 258.06 g/mol .[5] The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Formula | Insights |

| 258 | [M]⁺ | [C₁₃H₁₀N₂O₄]⁺ | Molecular Ion Peak. Confirms the molecular weight of the compound. [5] |

| 241 | [M - OH]⁺ | [C₁₃H₉N₂O₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 213 | [M - NO₂]⁺ | [C₁₃H₁₀NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |

| 212 | [M - H₂O - CO]⁺ | [C₁₂H₈N₂O]⁺ | A complex fragmentation involving loss of water and carbon monoxide. |

| 167 | [C₁₂H₉N]⁺ | [C₁₂H₉N]⁺ | Fragment corresponding to the diphenylamine cation radical after loss of all substituents. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron impact is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation cascades, primarily involving the loss of the labile carboxylic acid and nitro groups.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework for its ¹H and ¹³C NMR and IR spectra, highlighting the expected influence of its key functional groups—the secondary amine, the carboxylic acid, and the nitro group. The experimental mass spectrometry data confirms the molecular weight of 258 g/mol and reveals a fragmentation pattern dominated by the loss of the nitro and carboxyl moieties. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of this molecule.

References

-

SpectraBase. (n.d.). 2-Anilino-5-nitro-benzoic acid. Wiley-VCH GmbH. Retrieved from [Link]

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10). Retrieved from [Link]

-

St. Joseph's College. (n.d.). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylanthranilic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

ResearchGate. (2020). Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations. Dyes and Pigments, 173, 107932. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitrobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubMed. (2012). 2-(2-Nitro-anilino)benzoic acid. Acta Crystallographica Section E, 68(Pt 1), o213. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2019). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sjctni.edu [sjctni.edu]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Anilino-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Anilino-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Ullmann condensation, a robust and well-established method for the formation of C-N bonds. This document elucidates the underlying principles of the synthesis, offers a meticulous, step-by-step experimental protocol, and presents a thorough characterization of the final product using modern spectroscopic techniques. The intended audience includes researchers, medicinal chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this important synthetic building block.

Introduction: The Significance of this compound

This compound is a derivative of anthranilic acid and serves as a crucial precursor in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its molecular architecture, which features a diarylamine backbone with strategically placed carboxylic acid and nitro functional groups, makes it a versatile starting material. These functional groups offer multiple reactive sites for further chemical modification.

Notably, this compound is a key intermediate in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The presence of the electron-withdrawing nitro group can influence the electronic properties of resulting molecules and provides a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of diverse compound libraries for drug discovery.

Synthesis via Ullmann Condensation

The synthesis of this compound is effectively achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2] This method involves the coupling of an aryl halide with an amine. In this specific application, 2-chloro-5-nitrobenzoic acid is reacted with aniline.

Principle and Mechanism

The Ullmann condensation is a classic C-N cross-coupling reaction.[3] While the precise mechanism can be complex and subject to reaction conditions, it is generally accepted to involve a Cu(I) species as the active catalyst. The reaction is typically performed at elevated temperatures in the presence of a base.

The key steps are believed to be:

-

Formation of the Active Catalyst: A Cu(I) species is generated in situ.

-

Oxidative Addition: The aryl halide (2-chloro-5-nitrobenzoic acid) undergoes oxidative addition to the Cu(I) center.

-

Amine Coordination and Deprotonation: Aniline coordinates to the copper center, and a base facilitates its deprotonation to form a more nucleophilic anilide.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the this compound product and regenerating the Cu(I) catalyst.

The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzoic acid starting material activates the aryl halide, making it more susceptible to nucleophilic attack and facilitating the reaction.[2][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Physical properties of 2-Anilino-5-nitrobenzoic acid (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the key physical properties of 2-Anilino-5-nitrobenzoic acid, specifically its melting point and solubility profile. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally analogous compounds to provide reasoned estimations and a framework for experimental determination. The core of this document is to equip researchers and drug development professionals with the foundational knowledge and detailed methodologies required to accurately characterize this compound for applications in medicinal chemistry, materials science, and synthetic chemistry.

Introduction: The Significance of Physical Properties in Drug Development

The physical properties of an active pharmaceutical ingredient (API), such as its melting point and solubility, are critical determinants of its developability and ultimate therapeutic efficacy. The melting point provides a preliminary indication of a compound's purity and is vital for many manufacturing processes. Solubility, particularly in aqueous and organic media, directly influences a drug's bioavailability, formulation strategies, and purification methods.

This compound, a derivative of N-phenylanthranilic acid, belongs to a class of compounds with significant biological and chemical interest. Understanding its physical characteristics is a prerequisite for its rational application in research and development. This guide will delve into the theoretical and practical aspects of determining these crucial parameters.

Melting Point of this compound: An Estimation and Protocol for Determination

Estimation Based on Structural Analogs

Direct experimental values for the melting point of this compound are not readily found in the surveyed literature. However, we can infer an approximate range by examining closely related structures:

-

N-Phenylanthranilic Acid (Fenamic Acid): This parent structure, lacking the nitro group, has a reported melting point in the range of 182-185 °C.

-

2-Amino-5-nitrobenzoic Acid: This analog, with an amino group instead of an anilino group, exhibits a significantly higher melting point of approximately 270 °C with decomposition[1].

The presence of the nitro group in 2-Amino-5-nitrobenzoic acid contributes to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, leading to a higher melting point compared to N-phenylanthranilic acid. The replacement of the amino group with the bulkier anilino group in our target compound is expected to influence crystal packing and intermolecular forces. It is plausible that the melting point of this compound will lie between these two values, likely closer to the higher end due to the continued presence of the nitro group and the potential for additional van der Waals interactions from the phenyl ring.

Table 1: Melting Points of Structurally Related Compounds

| Compound | Structure | Melting Point (°C) |

| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 182-185 |

| 2-Amino-5-nitrobenzoic Acid | C₇H₆N₂O₄ | ~270 (decomposes)[1] |

| This compound | C₁₃H₁₀N₂O₄ | To be determined |

Experimental Protocol for Melting Point Determination

The capillary method is the standard for accurate melting point determination.

Objective: To precisely measure the temperature range over which this compound transitions from a solid to a liquid.

Materials and Apparatus:

-

This compound (finely powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface.

-

Use a mortar and pestle to grind the sample into a fine powder.

-

Carefully pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point.

-

Set a heating rate of 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.

-

-

Measurement:

-

Observe the sample through the magnifying lens as the temperature rises.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Solubility Profile of this compound

Qualitative and Quantitative Solubility: A Comparative Analysis

The solubility of a compound is a function of its polarity and the intermolecular forces it can form with a solvent.

-

Water Solubility: 2-Amino-5-nitrobenzoic acid is reported to be insoluble in water[1]. Similarly, N-phenylanthranilic acid is also insoluble in water. Given the predominantly non-polar nature of the anilino group, it is highly probable that This compound is practically insoluble in water .

-

Organic Solvent Solubility: N-phenylanthranilic acid is soluble in organic solvents such as ethanol and acetone. A detailed study on the solubility of N-phenylanthranilic acid in nine organic solvents showed that its solubility is highest in acetone, followed by ethyl acetate, and lower in less polar solvents like toluene[2].

It is expected that this compound will exhibit solubility in polar organic solvents. The presence of the nitro group may slightly modulate its solubility profile compared to N-phenylanthranilic acid.

Table 2: Mole Fraction Solubility of N-Phenylanthranilic Acid in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (10³x₁) |

| Acetone | 267.89 |

| Ethyl Acetate | 213.12 |

| 1-Butanol | 179.79 |

| n-Propanol | 158.46 |

| Ethanol | 137.93 |

| Isopropanol | 125.43 |

| Methanol | 114.92 |

| Toluene | 36.42 |

| Acetonitrile | 28.59 |

| Data adapted from a study on N-phenylanthranilic acid and is provided as a reference for estimating the solubility of this compound.[2] |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials and Apparatus:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume or mass of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a constant temperature shaker and agitate for 24-72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the solvent.

-

Determine the concentration of the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the original concentration in the saturated solution.

-

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Conclusion

This technical guide has provided a detailed overview of the critical physical properties of this compound, namely its melting point and solubility. In the absence of direct experimental data, this guide has offered estimations based on structurally similar compounds and, more importantly, has provided robust, step-by-step protocols for their experimental determination. For researchers and professionals in drug development, the methodologies outlined herein will enable the accurate characterization of this compound, which is essential for its advancement in any research and development pipeline.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. Retrieved from [Link]

-

Chen, J., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids, 265, 747-754. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Amino-5-nitrobenzoic Acid (CAS 616-79-5)

Author's Note: This technical guide is centered on the compound corresponding to CAS Number 616-79-5 . It is critical to note that this CAS number uniquely identifies 2-Amino-5-nitrobenzoic acid (also known as 5-Nitroanthranilic acid)[1][2][3]. The topic name provided, "2-Anilino-5-nitrobenzoic acid," refers to a different chemical structure (C13H10N2O4)[4]. To ensure scientific accuracy and utility, this document will comprehensively address the correct compound, 2-Amino-5-nitrobenzoic acid (C7H6N2O4), as designated by the specified CAS number.

Introduction: The Strategic Importance of 2-Amino-5-nitrobenzoic Acid

2-Amino-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[5] Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: an ortho-amino-substituted carboxylic acid (the anthranilic acid core) and a nitro group positioned para to the amine. This unique arrangement provides a scaffold for a diverse array of chemical transformations, making it an invaluable intermediate in the pharmaceutical, dye, and fine chemical industries.[6][7]

The presence of the nucleophilic amino group, the electrophilic aromatic ring (activated by the nitro group), and the carboxylic acid moiety allows for sequential and regioselective reactions. This versatility is the cornerstone of its utility, enabling chemists to construct complex molecular architectures, particularly heterocyclic systems, which are prevalent in biologically active compounds.[8] This guide provides an in-depth exploration of its properties, synthesis, and applications for professionals engaged in research and development.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of all subsequent applications. The data presented here are compiled from authoritative sources to provide a reliable reference for laboratory work.

Core Physical and Chemical Properties

The compound is typically a bright yellow crystalline powder, a characteristic color arising from the nitro-aromatic chromophore.[9][10] Its thermal stability is notable, with a high melting point that involves decomposition.[2]

| Property | Value | Citations |

| CAS Number | 616-79-5 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [2][11] |

| Molecular Weight | 182.13 g/mol | [2][11] |

| IUPAC Name | 2-amino-5-nitrobenzoic acid | [11] |

| Synonyms | 5-Nitroanthranilic acid | [2][12] |

| Appearance | Light yellow to bright yellow powder/crystal | [9][10][12] |

| Melting Point | ~270 °C (with decomposition) | [2][9][10] |

| Water Solubility | Limited / Insoluble | [10] |

| SMILES | C1=CC(=C(C=C1[O-])C(=O)O)N | [11] |

| InChIKey | RUCHWTKMOWXHLU-UHFFFAOYSA-N | [2][11] |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Amino-5-nitrobenzoic acid. The following data represent typical findings.

The FTIR spectrum provides a rapid and definitive confirmation of the key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[13]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

| 1250 - 1000 | C-O stretch (Carboxylic Acid) |

| (Data synthesized from typical functional group regions and reference[13]) |

While specific spectral data were not available in the provided search results, standard protocols for these analyses are well-established.[13]

-

¹H & ¹³C NMR Spectroscopy Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent like DMSO-d₆. Spectra are recorded on a 400 MHz or higher spectrometer using Tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the expected spectrum would show distinct aromatic protons and exchangeable protons for the amine and carboxylic acid groups. For ¹³C NMR, a proton-decoupled sequence is used to identify the seven unique carbon environments.[13]

-

Mass Spectrometry Protocol: Mass spectrometry confirms the molecular weight. Typical analysis would show the molecular ion peak [M]⁺ at m/z 182. Key fragmentation patterns would include the loss of water [M - H₂O]⁺ and the nitro group [M - NO₂]⁺.[13]

Synthesis Strategies: Pathways to a Versatile Intermediate

The synthesis of 2-Amino-5-nitrobenzoic acid can be approached from several precursors. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.

Comparative Analysis of Synthetic Routes

Two primary routes have been well-documented: the nitration of N-acetylanthranilic acid and the oxidative cleavage of 5-nitroisatin.[6] The former is a two-step process involving protection-nitration-deprotection, while the latter offers a more direct, one-step conversion.[6]

| Parameter | Route 1: From N-Acetylanthranilic Acid | Route 2: From 5-Nitroisatin |

| Starting Material | N-Acetylanthranilic Acid | 5-Nitroisatin |

| Key Reagents | Sulfuric acid, Nitric acid, HCl/NaOH | Hydrogen peroxide, Sodium hydroxide |

| Reaction Steps | 2 (Nitration, Hydrolysis) | 1 |

| Reported Overall Yield | ~61.2% | ~76.7% |

| Reaction Conditions | Nitration: <10°C; Hydrolysis: Reflux | 10°C |

| Key Advantage | Uses readily available starting materials | Higher yield, one-step process |

| (Data sourced from BenchChem's comparative guide[6]) |

Detailed Experimental Protocol: Synthesis from N-Acetylanthranilic Acid

This method is a classic and reliable laboratory procedure that demonstrates fundamental organic chemistry principles.[5][6]

Step 1: Nitration of N-Acetylanthranilic Acid

-

Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer and thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.[5][6]

-

Addition: While stirring, add 9 g (0.05 mol) of powdered, dry N-acetylanthranilic acid. Continue stirring for 30 minutes, then cool the mixture to 9°C in an ice-water bath.[5][6]

-

Nitration: Prepare a cold nitrating mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid. Add this mixture dropwise to the flask, ensuring the internal temperature is maintained below 10°C.[5][6]

-

Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 3 hours.[5][6]

-

Precipitation: Pour the reaction mixture into 200 mL of ice water. The product, 5-Nitro-N-acetylanthranilic acid, will precipitate. Allow it to stand overnight for complete precipitation.[6]

-

Isolation: Collect the solid by filtration and wash thoroughly with ice water.[6]

Step 2: Hydrolysis of 5-Nitro-N-acetylanthranilic acid

-

Setup: In a 250 mL flask, combine the crude product from Step 1 (approx. 0.0335 mol), 25 mL of absolute ethanol, and 100 mL of 6 M hydrochloric acid.[5]

-

Hydrolysis: Heat the mixture to reflux (approx. 81°C) for 1.5 hours.[5][6]

-

Isolation & Purification: After cooling, filter the solution. Neutralize the filtrate to a pH of 3-4 with a suitable base (e.g., 1 M NaOH) to precipitate the final product, 2-Amino-5-nitrobenzoic acid.[6] Collect the yellow solid by filtration and wash with cold water. Recrystallization from ethanol can be performed for further purification.[14]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two primary synthesis routes discussed.

Caption: Comparative workflow of two main synthesis routes.

Core Applications in Drug Development and Chemical Synthesis

The trifunctional nature of 2-Amino-5-nitrobenzoic acid makes it a strategically important precursor for a wide range of high-value molecules.

A Privileged Scaffold for Heterocyclic Chemistry

The compound is a vital starting material for the synthesis of quinazolone derivatives.[8] The quinazolone core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial activities.[8] The synthetic process typically involves the cyclization of the anthranilic acid derivative with reagents like formamide or acetic anhydride, which introduce substituents at the 2-position of the quinazolone ring.[8] The nitro group at the 6-position (derived from the 5-nitro group of the starting material) serves as a versatile handle for further functionalization, often by reduction to an amine.[8]

Precursor to Bioactive Molecules and APIs

Its derivatives have been extensively explored for a range of therapeutic applications:

-

Anticancer Agents: It serves as a precursor for compounds that modulate critical signaling pathways in cancer cells.[7] For example, it is used to create analogs of Niclosamide, a drug investigated for its ability to inhibit STAT3 and Androgen Receptor (AR) signaling.[7]

-

Antiviral and Anthelmintic Drugs: The molecule is a building block for agents designed to inhibit viral replication or act as anti-parasitic drugs.[7]

-

Anti-inflammatory Agents: It provides a foundational scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Intermediate in Dye Synthesis

Beyond pharmaceuticals, 2-Amino-5-nitrobenzoic acid is used in the synthesis of azo dyes.[15] The primary aromatic amine can be readily converted into a diazonium salt through diazotization. This reactive intermediate is then coupled with an electron-rich substrate to form a highly colored azo compound, which has applications in textiles and coatings.[15]

Application Pathways Visualization

This diagram illustrates how 2-Amino-5-nitrobenzoic acid acts as a central hub for synthesizing diverse chemical classes.

Caption: Key synthetic applications originating from the title compound.

Safety, Handling, and Storage

Proper handling of 2-Amino-5-nitrobenzoic acid is essential for laboratory safety. The compound is classified as an irritant.[2][16]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Classification | Precautionary Statements (Examples) |

| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.[16] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][16] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][16] |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][16] |

| (Data sourced from Safety Data Sheets[2][16]) |

Recommended Laboratory Practices

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16]

-

Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95) is recommended when handling the powder.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][17] Keep away from strong oxidizing agents and strong bases.[17]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16][17]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[16][17]

-

Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[16]

-

References

- BenchChem. (2025). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. BenchChem.

- Ullmann Condensation. (n.d.). In Wikipedia.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. BenchChem.

- BLD Pharm. (n.d.). 616-79-5|2-Amino-5-nitrobenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzoic acid 95.

- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem.

- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.

- ChemicalBook. (2025). 2-Amino-5-nitrobenzoic acid Chemical Properties,Uses,Production.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Amino-5-nitrobenzoic Acid | 616-79-5.

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzoic acid. PubChem Compound Database.

- BenchChem. (2025). A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid. BenchChem.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methyl-5-nitrobenzoic acid.

- National Center for Biotechnology Information. (2025). 2-Amino-5-nitrobenzoic acid. PubChem Compound Database.

- BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid. BenchChem.

- SpectraBase. (2025). 2-Anilino-5-nitro-benzoic acid - Optional[MS (GC)] - Spectrum.

Sources

- 1. 616-79-5|2-Amino-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-アミノ-5-ニトロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-5-nitrobenzoic acid | 616-79-5 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Amino-5-nitrobenzoic Acid | 616-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Applications of 2-Amino-5-nitrobenzoic Acid and its Anilino Derivatives

This in-depth technical guide provides a comprehensive overview of 2-amino-5-nitrobenzoic acid, a versatile chemical intermediate, with a special focus on its synthetic applications and the potential for derivatization to compounds such as 2-anilino-5-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of its primary applications.

Introduction: The Versatility of a Trifunctional Building Block

2-Amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid group, and a nitro group on an aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This allows for its participation in a wide array of chemical transformations, making it a pivotal starting material for a diverse range of organic compounds, including heterocyclic systems and azo dyes, many of which exhibit significant biological and industrial importance.[1]

Characterized as a light yellow crystalline powder with a melting point of approximately 270°C (with decomposition), its limited solubility in water is a key consideration in reaction design.[2] The high purity, often exceeding 99.0%, is crucial for its application in sensitive fields like pharmaceutical synthesis.

Core Synthetic Pathways to 2-Amino-5-nitrobenzoic Acid

The laboratory-scale synthesis of 2-amino-5-nitrobenzoic acid can be achieved through several established routes. The choice of pathway often depends on the availability of starting materials and desired scale.

Synthesis from N-Acetylaminobenzoic Acid

This common pathway involves the nitration of N-acetylaminobenzoic acid, followed by hydrolysis of the acetyl protecting group. The initial acetylation of the amino group of anthranilic acid is a crucial step to prevent oxidation and to direct the nitration to the desired position.[1]

Reaction Scheme:

-

Acetylation: Anthranilic acid is reacted with acetic anhydride to form N-acetylaminobenzoic acid.[1]

-

Nitration: The N-acetylaminobenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid.[1]

-

Hydrolysis: The resulting 5-nitro-N-acetyl-o-aminobenzoic acid is hydrolyzed to yield 2-amino-5-nitrobenzoic acid.[1]

Caption: Synthesis of 2-Amino-5-nitrobenzoic acid from N-Acetylaminobenzoic acid.

Experimental Protocol: Synthesis from N-Acetylaminobenzoic Acid [1]

Step 1: Acetylation of Anthranilic Acid

-

In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.

-

Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to around 70 °C.

-

Reflux the mixture for 1.5 hours.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Collect the precipitated solid by vacuum filtration and dry the crude product to obtain N-acetylaminobenzoic acid.

Step 2: Nitration of N-Acetylaminobenzoic Acid

-

In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.

-

With stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid.

-

After 30 minutes, cool the mixture to 9 °C.

-

Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into 200 mL of ice water to precipitate the solid and let it stand overnight.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid

-

In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of 5-nitro-N-acetyl-o-aminobenzoic acid, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.

-

Reflux the mixture at 81 °C for 1.5 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 2-amino-5-nitrobenzoic acid.

Key Applications in Organic Synthesis

Synthesis of Quinazolinone Derivatives

2-Amino-5-nitrobenzoic acid is a vital starting material for the synthesis of quinazolone derivatives, which are a prominent class of nitrogen-containing heterocyclic compounds. These structures form the core of numerous biologically active molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The nitro group at the 6-position of the resulting quinazolinone offers a strategic point for further functionalization.[3]

Caption: General workflow for the synthesis of 7-Nitro-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 7-Nitro-4(3H)-quinazolinone

Step 1: Formation of 2-Formamido-5-nitrobenzoic Acid

-

In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).

-

Add formic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water (100 mL) with stirring.

-

The solid precipitate of 2-formamido-5-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone

-

Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol) in a round-bottom flask.

-

Add acetic anhydride (15 mL).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by vacuum filtration.

Synthesis of Azo Dyes

The primary application of 2-amino-5-nitrobenzoic acid in dye synthesis is as a diazo component in the formation of azo dyes, which are the largest class of synthetic colorants.[1] The synthesis involves a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. The presence of the electron-withdrawing nitro group can influence the color of the resulting dye, often leading to deeper shades.

Experimental Protocol: Synthesis of a Monoazo Dye This protocol outlines the synthesis of a monoazo dye using 2-amino-5-nitrobenzoic acid as the amine component and phenol as the coupling component.

Step 1: Diazotization of 2-Amino-5-nitrobenzoic Acid

-

In a 100 mL beaker, dissolve 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in a solution of sodium carbonate (0.53 g, 5 mmol) in water (20 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (10 mL) and cool it to 0-5 °C.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-amino-5-nitrobenzoic acid, ensuring the temperature remains between 0-5 °C.

-

The resulting solution contains the diazonium salt and should be used immediately.

Step 2: Coupling Reaction

-

In a separate beaker, dissolve phenol (0.94 g, 10 mmol) in an aqueous solution of sodium hydroxide (10 mL, 10% w/v).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of the azo dye will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the dye by vacuum filtration, wash with cold water, and dry.

Precursor for Bioactive Molecules

Derivatives of 2-amino-5-nitrobenzoic acid have been explored for various therapeutic applications, including:

-

Anticancer Agents: Serving as a precursor for compounds that modulate critical signaling pathways in cancer cell proliferation.[4]

-

Antiviral Agents: As a building block for molecules that can inhibit viral entry and replication.[4]

-

Anthelmintic Drugs: In the synthesis of novel anti-parasitic agents, such as Niclosamide analogs.[4]

Derivatization: Synthesis of this compound

While direct applications of this compound are not extensively documented, its synthesis from a readily available precursor like 2-chloro-5-nitrobenzoic acid is feasible through established methodologies such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[4]

Caption: Proposed synthesis of this compound via Ullmann condensation.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a general representation and may require optimization.

-

To an oven-dried Schlenk flask, add 2-chloro-5-nitrobenzoic acid (10 mmol), copper(I) iodide (1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 2 mmol, 20 mol%), and a base (e.g., potassium carbonate, 20 mmol).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add aniline (12 mmol) and a high-boiling polar aprotic solvent (e.g., DMF, NMP).

-

Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent, and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The resulting this compound could serve as a valuable intermediate for further functionalization, potentially leading to novel bioactive compounds or materials with unique photophysical properties.

Analytical Methods for Detection and Quantification

The detection and quantification of 2-amino-5-nitrobenzoic acid are crucial for quality control and process monitoring.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[3]

Table 1: HPLC-UV Method Parameters [3]

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 150 x 3.00 mm, 3 µm) |

| Mobile Phase | Water with 0.1% (v/v) TFA (Eluent A) and Acetonitrile with 0.1% (v/v) TFA (Eluent B) |

| Elution | Isocratic (e.g., 65:35 A:B) or gradient |

| Detection | UV-Vis at 200 nm or absorbance maximum |

Conclusion

2-Amino-5-nitrobenzoic acid is a highly versatile and valuable chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals. Its trifunctional nature allows for the creation of a diverse array of molecules. Furthermore, its potential for derivatization, as exemplified by the proposed synthesis of this compound, opens up avenues for the development of novel compounds with tailored properties for a wide range of scientific and industrial applications. This guide provides a solid foundation for researchers and professionals to explore and exploit the full potential of this important building block.

References

- BenchChem. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.

- BenchChem. (2025).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.

- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.

- Wikipedia. (n.d.).

- BenchChem. (2025).

- PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid.

- BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzoic acid 95%.

Sources

An In-Depth Technical Guide to the Discovery and History of 2-Anilino-5-nitrobenzoic acid

This guide provides a comprehensive technical overview of the discovery and historical development of 2-Anilino-5-nitrobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, pioneering scientists, and the evolution of synthetic methodologies associated with this compound.

Introduction: A Molecule at the Crossroads of Dye and Medicinal Chemistry

This compound, also known as N-phenyl-5-nitroanthranilic acid, is a diphenylamine derivative that belongs to the broader class of fenamic acids. Fenamic acids are structurally derived from N-phenylanthranilic acid and have played a significant role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a nitro group at the 5-position of the anthranilic acid ring, ortho to the amino linkage, creates a versatile scaffold for further chemical modifications, making it a valuable building block in both medicinal chemistry and the synthesis of dyes and other specialty chemicals.

The history of this compound is intrinsically linked to the development of one of the most important reactions in C-N bond formation: the Ullmann condensation. This guide will trace the origins of this compound from the seminal work of Fritz Ullmann and Irma Goldberg to its place in modern organic synthesis.

The Dawn of Diphenylamine Synthesis: The Ullmann-Goldberg Era

The discovery of this compound is a direct consequence of the groundbreaking work on copper-catalyzed amination of aryl halides by German chemist Fritz Ullmann and his collaborator and later wife, the Russian-born chemist Irma Goldberg. In the early 1900s, Ullmann developed a method to synthesize diphenylamine derivatives by reacting an aryl halide with an aniline in the presence of copper metal. This reaction, now famously known as the Ullmann condensation , provided a robust method for forming carbon-nitrogen bonds, a cornerstone of organic synthesis.

In 1903, Fritz Ullmann published a seminal paper on a new method for the formation of diphenylamine derivatives. This work laid the foundation for the synthesis of a wide array of N-aryl compounds. Shortly after, in 1906, Irma Goldberg, a pioneering female chemist, significantly advanced this methodology. The Goldberg reaction , a modification of the Ullmann condensation, involves the copper-catalyzed reaction between an aryl halide and an aromatic amine or amide in the presence of a base, such as potassium carbonate. This innovation improved reaction yields and expanded the scope of the Ullmann condensation.

While a specific publication detailing the very first synthesis of this compound is not readily apparent in a singular "discovery" paper, its preparation is a classic application of the Ullmann-Goldberg reaction. The logical and historically consistent precursors for its synthesis are 2-chloro-5-nitrobenzoic acid and aniline . The electron-withdrawing nitro group on the 2-chlorobenzoic acid ring activates the halide for nucleophilic aromatic substitution, making the Ullmann condensation a feasible synthetic route.

The motivation for synthesizing such compounds in the early 20th century was often twofold: the burgeoning synthetic dye industry and the nascent field of medicinal chemistry. Diphenylamine derivatives were key chromophores in various dyes, and their structural motifs were also being explored for potential therapeutic properties.

The Core Synthesis: Unpacking the Ullmann Condensation

The synthesis of this compound via the Ullmann condensation represents a classic example of copper-catalyzed nucleophilic aromatic substitution. The reaction brings together an aryl halide and an amine to form a new C-N bond, creating the diphenylamine backbone.

Foundational Reaction Scheme

The historical synthesis of this compound can be depicted as follows:

A Theoretical and Spectroscopic Guide to the Molecular Structure of 2-Anilino-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and experimental characterization of 2-Anilino-5-nitrobenzoic acid (also known as N-phenyl-5-nitroanthranilic acid). As a derivative of N-phenylanthranilic acid, a core scaffold for several non-steroidal anti-inflammatory drugs (NSAIDs), this molecule presents significant interest for its potential physicochemical and biological properties.[1][2][3] Due to the limited availability of direct, in-depth studies on this specific nitro-derivative, this document serves as a predictive model, outlining the authoritative computational and spectroscopic methodologies required for a thorough analysis. We will detail the causality behind the selection of Density Functional Theory (DFT) for quantum chemical calculations and correlate these proposed theoretical investigations with established experimental validation techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the molecular geometry, vibrational modes, and electronic landscape of this compound.

Introduction and Scientific Context

This compound is an organic molecule featuring a benzoic acid core functionalized with both an anilino (-NH-Ph) group at the 2-position and a nitro (-NO₂) group at the 5-position. The parent compound, N-phenylanthranilic acid, is the foundational structure for fenamate-class NSAIDs, which function by modulating membrane transport and inhibiting cyclooxygenase enzymes.[3] The introduction of a potent electron-withdrawing nitro group onto this scaffold is expected to significantly alter the molecule's electronic properties, intramolecular interactions, and potential biological activity.

A comprehensive theoretical study is paramount to understanding these modifications at a sub-molecular level. By employing quantum chemical calculations, we can predict the molecule's stable three-dimensional geometry, its reactivity hotspots, and its electronic behavior, providing invaluable insights that can guide further synthetic efforts and pharmacological testing. This guide establishes a robust, self-validating workflow where theoretical predictions are systematically cross-referenced with empirical spectroscopic data.

Caption: A comprehensive workflow for the theoretical and experimental characterization of this compound.

Methodologies: A Dual Approach

To ensure scientific rigor, a dual approach combining computational modeling with experimental verification is essential.

Proposed Computational Protocol

The cornerstone of the theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Causality of Method Selection:

-

Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr hybrid functional is chosen for its proven reliability in calculating the electronic structure and vibrational frequencies of a wide range of organic compounds, including aromatic acids and amines.[4][5][6]

-

Basis Set (6-311++G(d,p)): This triple-split valence basis set is selected for its high degree of flexibility. The diffuse functions ("++") are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and potential weak intramolecular interactions, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in chemical bonds.

Step-by-Step Computational Workflow:

-

Structure Optimization:

-

An initial guess of the molecular structure of this compound is drawn using molecular modeling software (e.g., GaussView).

-

A full geometry optimization is performed in the gas phase using the Gaussian suite of programs with the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies validates that the optimized structure corresponds to a true energy minimum.

-

The calculated harmonic frequencies are scaled by an appropriate factor (typically ~0.965 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR data.[7]

-

-

Electronic Property Calculation:

-

The optimized geometry is used to calculate key electronic properties, including the energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to visualize charge distribution and predict reactive sites.

-

A Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.

-

Experimental Protocols for Validation

Experimental data provides the necessary grounding to validate the theoretical results.

FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of solid, purified this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (4000–400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interference.[8]

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0 AU).[8]

-

Data Acquisition: The solution is placed in a 1 cm path length quartz cuvette. A baseline spectrum of the pure solvent is recorded and subtracted. The UV-Vis absorption spectrum is then recorded over a range of approximately 200–800 nm to identify the wavelengths of maximum absorbance (λmax).[8]

Anticipated Results and In-Depth Discussion

Based on the known properties of analogous compounds, we can predict the key structural and electronic features of this compound.

Molecular Geometry

Unlike the planar 2-Amino-5-nitrobenzoic acid, this compound is expected to adopt a non-planar conformation. Steric hindrance between the bulky phenyl group of the anilino moiety and the adjacent carboxylic acid group will likely force the phenyl ring to rotate out of the plane of the benzoic acid ring. This is a critical structural feature that will influence crystal packing and receptor binding. For comparison, the related molecule 2-(2-Nitro-anilino)benzoic acid exhibits a significant dihedral angle of 50.6° between its aromatic rings.[9] An intramolecular hydrogen bond between the N-H proton of the anilino group and the carbonyl oxygen of the carboxylic acid is anticipated, which would stabilize the conformation and form a characteristic S(6) ring motif.

| Parameter | Anticipated Value (Å or °) | Justification |

| C-C (Aromatic) | ~1.39 - 1.41 Å | Typical aromatic bond length. |

| C-COOH | ~1.48 Å | Single bond between sp² carbons. |

| C=O | ~1.22 Å | Double bond character of carbonyl. |

| C-OH | ~1.35 Å | Single bond with resonance effects. |

| C-NO₂ | ~1.47 Å | Single bond to electron-withdrawing group. |

| N-O (Nitro) | ~1.23 Å | Bonds with partial double bond character. |

| C-N (Anilino) | ~1.42 Å | Single bond with delocalization into the ring. |

| Phenyl-N-C-C Dihedral | 40 - 60° | Expected steric twist, similar to related structures.[9] |

Vibrational Spectral Analysis (FT-IR)

The FT-IR spectrum serves as a fingerprint of the molecule's functional groups. The comparison between scaled theoretical frequencies and experimental peaks is crucial for confirming the structure.

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Assignment and Rationale |

| O-H Stretch | 3300 - 2500 | Broad band characteristic of the hydrogen-bonded carboxylic acid dimer.[8] |

| N-H Stretch | 3400 - 3300 | Sharp peak for the secondary amine, likely shifted due to intramolecular H-bonding. |

| C=O Stretch | 1710 - 1680 | Strong absorption from the carboxylic acid carbonyl group.[8] |

| C=C Stretch (Aromatic) | 1610 - 1580 | Multiple sharp bands characteristic of the aromatic rings. |

| N-O Asymmetric Stretch | 1550 - 1500 | Very strong absorption, characteristic of the nitro group.[8] |

| N-O Symmetric Stretch | 1350 - 1310 | Strong absorption, also characteristic of the nitro group.[8] |

| C-N Stretch | 1300 - 1250 | Aromatic amine (anilino) stretching vibration. |

| C-O Stretch | 1280 - 1200 | Carboxylic acid C-O single bond stretch. |

Electronic Properties and Reactivity

The electronic landscape of the molecule dictates its reactivity, stability, and optical properties.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excited and more reactive.[10]

-

HOMO: The highest occupied molecular orbital is predicted to be primarily localized over the electron-rich N-phenylamino (anilino) moiety, which acts as the primary electron-donating group.

-